molecular formula C8H9FN2O3 B562078 Tegafur-13C,15N2 CAS No. 1189456-27-6

Tegafur-13C,15N2

Cat. No. B562078
M. Wt: 203.148
InChI Key: WFWLQNSHRPWKFK-HLDOMDIUSA-N
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Patent
US04174446

Procedure details

1.600 g crude addition product of water to 2,3-dihydrofuran (prepared as described in Example 1) was added under stirring to a mixture of borontrifluoride-etherate (0.710 g; 5.0 m.mole) and anhydrous dioxane (20 ml) followed by the addition of silylated-5-fluorouracil (2,740 g; 10.0 m.mole). The reaction mixture was stirred for 3 hours at room temperature after which it was worked up as described in Example 1. 0.200 g unreacted 5-fluorouracil and 1.580 g (93%) Ftorafur were isolated.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
silylated-5-fluorouracil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
O.[CH2:2]1[CH2:6][O:5][CH:4]([N:7]2[C:13](=[O:14])[NH:12][C:10](=[O:11])[C:9]([F:15])=[CH:8]2)[CH2:3]1.B(F)(F)F.CCOCC>O1CCOCC1>[F:15][C:9]1[C:10](=[O:11])[NH:12][C:13](=[O:14])[NH:7][CH:8]=1.[CH2:2]1[CH2:6][O:5][CH:4]([N:7]2[C:13](=[O:14])[NH:12][C:10](=[O:11])[C:9]([F:15])=[CH:8]2)[CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(OC1)N2C=C(C(=O)NC2=O)F
Step Two
Name
Quantity
0.71 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
silylated-5-fluorouracil
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 hours at room temperature after which it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C(NC(NC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
Name
Type
product
Smiles
C1CC(OC1)N2C=C(C(=O)NC2=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04174446

Procedure details

1.600 g crude addition product of water to 2,3-dihydrofuran (prepared as described in Example 1) was added under stirring to a mixture of borontrifluoride-etherate (0.710 g; 5.0 m.mole) and anhydrous dioxane (20 ml) followed by the addition of silylated-5-fluorouracil (2,740 g; 10.0 m.mole). The reaction mixture was stirred for 3 hours at room temperature after which it was worked up as described in Example 1. 0.200 g unreacted 5-fluorouracil and 1.580 g (93%) Ftorafur were isolated.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
silylated-5-fluorouracil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
O.[CH2:2]1[CH2:6][O:5][CH:4]([N:7]2[C:13](=[O:14])[NH:12][C:10](=[O:11])[C:9]([F:15])=[CH:8]2)[CH2:3]1.B(F)(F)F.CCOCC>O1CCOCC1>[F:15][C:9]1[C:10](=[O:11])[NH:12][C:13](=[O:14])[NH:7][CH:8]=1.[CH2:2]1[CH2:6][O:5][CH:4]([N:7]2[C:13](=[O:14])[NH:12][C:10](=[O:11])[C:9]([F:15])=[CH:8]2)[CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(OC1)N2C=C(C(=O)NC2=O)F
Step Two
Name
Quantity
0.71 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
silylated-5-fluorouracil
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 hours at room temperature after which it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C(NC(NC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
Name
Type
product
Smiles
C1CC(OC1)N2C=C(C(=O)NC2=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04174446

Procedure details

1.600 g crude addition product of water to 2,3-dihydrofuran (prepared as described in Example 1) was added under stirring to a mixture of borontrifluoride-etherate (0.710 g; 5.0 m.mole) and anhydrous dioxane (20 ml) followed by the addition of silylated-5-fluorouracil (2,740 g; 10.0 m.mole). The reaction mixture was stirred for 3 hours at room temperature after which it was worked up as described in Example 1. 0.200 g unreacted 5-fluorouracil and 1.580 g (93%) Ftorafur were isolated.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
silylated-5-fluorouracil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
O.[CH2:2]1[CH2:6][O:5][CH:4]([N:7]2[C:13](=[O:14])[NH:12][C:10](=[O:11])[C:9]([F:15])=[CH:8]2)[CH2:3]1.B(F)(F)F.CCOCC>O1CCOCC1>[F:15][C:9]1[C:10](=[O:11])[NH:12][C:13](=[O:14])[NH:7][CH:8]=1.[CH2:2]1[CH2:6][O:5][CH:4]([N:7]2[C:13](=[O:14])[NH:12][C:10](=[O:11])[C:9]([F:15])=[CH:8]2)[CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(OC1)N2C=C(C(=O)NC2=O)F
Step Two
Name
Quantity
0.71 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
silylated-5-fluorouracil
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 hours at room temperature after which it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C(NC(NC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
Name
Type
product
Smiles
C1CC(OC1)N2C=C(C(=O)NC2=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.